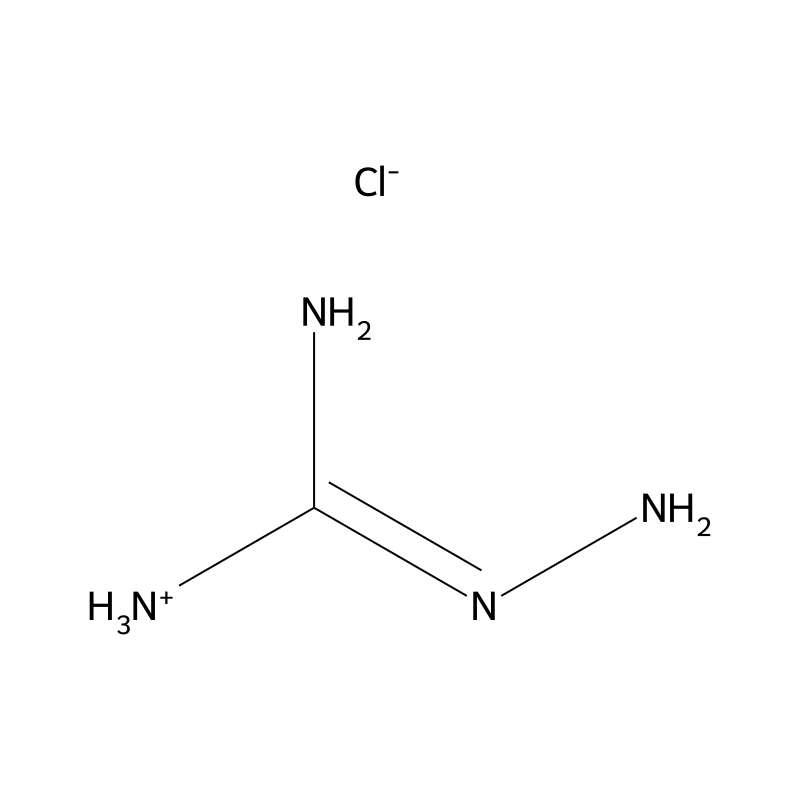

Aminoguanidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nitric Oxide Synthase (NOS) Inhibitor

One of the primary areas of research for AG lies in its ability to inhibit nitric oxide synthase (NOS). NOS is an enzyme responsible for producing nitric oxide (NO), a signaling molecule involved in various physiological processes. AG acts as a selective inhibitor of inducible NOS (iNOS), the form of the enzyme that is upregulated in response to inflammation and other stimuli [1]. This property makes AG a valuable tool for studying the role of iNOS and NO in different diseases.

For instance, studies have investigated the effect of AG on bone healing. Nitric oxide plays a complex role in bone formation and remodeling. Research suggests that by inhibiting iNOS with AG, bone healing can be promoted in animal models [2, 3].

Advanced Glycation End Products (AGE) Inhibitor

Another area of research explores AG's potential to inhibit the formation of Advanced Glycation End Products (AGEs). AGEs are a group of harmful compounds formed by the non-enzymatic reaction between sugars and proteins or lipids. They accumulate in the body over time and are implicated in various age-related diseases such as diabetes and Alzheimer's disease [4]. Studies have shown that AG can prevent the formation of AGEs, suggesting its potential role in preventing or managing these conditions [5].

Here are the references used for this information:

- [1] Histological assessment of the local effect of different concentrations of aminoguanidine hydrochloride on bone healing in rats: )

- [2] The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing: )

- [3] Shukla A, Khanna D, Godbole AA, et al. Regulation of collagen metabolism in wounds by nitric oxide. Wound Repair Regen. 2003;11(2):152-162. doi:10.1046/j.1524-4758.2003.00022.x [Not freely available online]

- [4] Advanced Glycation End Products (AGEs): )

- [5] Soft-tissue wound healing by anti-advanced glycation end-products agents: )

Aminoguanidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 110.5 g/mol. It appears as a white to off-white crystalline solid and is soluble in various solvents including dimethylformamide, dimethyl sulfoxide, and ethanol. The compound is primarily known for its role as a pharmaceutical agent and research tool, particularly in studies related to diabetes and neurodegenerative diseases .

Aminoguanidine's mechanism of action is believed to be multifactorial. It inhibits the enzymes diamine oxidase and nitric oxide synthase, which may help regulate levels of reactive oxygen species and inflammation associated with diabetic nephropathy [, ]. Additionally, it might directly scavenge free radicals and interact with AGEs, preventing their detrimental effects on tissues [].

Physical and Chemical Properties

Aminoguanidine hydrochloride exhibits significant biological activity, particularly in the context of diabetes. It is known to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. The compound has also shown potential neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . Furthermore, aminoguanidine has been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines .

Aminoguanidine hydrochloride can be synthesized through several methods:

- Reaction of Guanidine with Hydrochloric Acid: This method involves the direct reaction of guanidine with hydrochloric acid to yield aminoguanidine hydrochloride.

- Reduction of Guanylhydrazone Derivatives: Aminoguanidine can also be synthesized by reducing guanylhydrazones using sodium cyanoborohydride, achieving high yields .

- Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation can enhance the synthesis efficiency of aminoguanidine derivatives from aromatic ketones .

Aminoguanidine hydrochloride has several applications:

- Pharmaceutical Research: It is used extensively in studies aimed at understanding diabetic complications and developing potential treatments.

- Neuroprotection: Due to its ability to inhibit AGEs, it is being researched for its protective effects against neurodegenerative diseases.

- Anticancer Studies: Its cytotoxic properties make it a subject of interest in cancer research.

- Inhibition of Nitric Oxide Synthase: This property is significant in studies related to cardiovascular health and inflammation .

Research indicates that aminoguanidine hydrochloride interacts with various biological systems:

- Nitric Oxide Synthase Inhibition: It has been shown to inhibit nitric oxide synthase activity, which could have implications for cardiovascular health and inflammatory responses .

- Formation of Copper Complexes: Studies on copper complexes involving aminoguanidine suggest potential applications in coordination chemistry and catalysis .

- Cell Viability Studies: In vitro studies have demonstrated its effects on cell viability across different cancer cell lines, indicating its potential as an anticancer agent .

Aminoguanidine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Guanidine | Basic structure similar; lacks amino group | More basic; used primarily as a nitrogen source |

| Metformin | Both are used in diabetes treatment | Metformin primarily acts on glucose metabolism |

| Hydrazine | Contains similar nitrogen functionalities | More reactive; used as a rocket propellant |

| 1-Amino-2-thiourea | Similar amino group; contains sulfur | Involved in different reaction mechanisms |

Aminoguanidine hydrochloride's unique ability to inhibit the formation of advanced glycation end products distinguishes it from these similar compounds, making it particularly relevant in diabetic research and neuroprotection studies .

The thermodynamic properties of aminoguanidine hydrochloride provide essential insights into its stability and energy relationships under standard conditions.

Based on computational calculations using the Joback method, the standard Gibbs free energy of formation (ΔfG°) for aminoguanidine hydrochloride is 383.43 kilojoules per mole [1]. This positive value indicates that the formation of aminoguanidine hydrochloride from its constituent elements is thermodynamically unfavorable under standard conditions, requiring energy input for synthesis.

The standard enthalpy of formation (ΔfH°) is calculated to be 255.41 kilojoules per mole [1], representing the heat content change when one mole of the compound is formed from its elements in their standard states. This positive enthalpy value confirms the endothermic nature of the formation process.

The enthalpy of vaporization (ΔvapH°) is estimated at 57.62 kilojoules per mole [1], indicating the energy required to convert one mole of the solid compound to its gaseous state at standard conditions. This relatively moderate vaporization enthalpy suggests reasonable thermal stability at elevated temperatures.

Complex formation studies with metal ions have revealed additional thermodynamic insights. Iron(III) complexes with aminoguanidine exhibit formation constants ranging from 10^4 to 10^27, with the most stable complex [Fe(AG)3]^3+ showing a standard Gibbs free energy of formation of -37.9 kilocalories per mole [2]. Similar studies with copper(II) complexes demonstrate formation energies between -16.3 and -29.7 kilocalories per mole for the most stable configurations [2].

Solubility Behavior in Polar/Nonpolar Solvents

Aminoguanidine hydrochloride demonstrates distinct solubility characteristics that reflect its ionic nature and hydrogen bonding capabilities across different solvent systems.

Polar Solvent Solubility

In highly polar solvents, aminoguanidine hydrochloride exhibits exceptional solubility. Water solubility is remarkably high at 506.7 grams per liter at 20°C [3] [4] [5], demonstrating complete miscibility with aqueous systems. This extensive water solubility results from the ionic nature of the hydrochloride salt and the formation of hydrogen bonds between the guanidinium cation and water molecules.

Phosphate buffered saline (PBS) at physiological pH 7.2 shows even greater solubility, with 100 milligrams per milliliter being readily achievable [6] [7]. This enhanced solubility in buffered systems indicates favorable interactions with ionic environments.

Ethanol presents moderate solubility characteristics, with reported values of approximately 1.6 milligrams per milliliter [6] [7]. The limited solubility in ethanol compared to water reflects the reduced polarity and hydrogen bonding capacity of the alcoholic solvent.

Dimethyl sulfoxide (DMSO) demonstrates good solubility at approximately 5.5 milligrams per milliliter [6] [7]. The aprotic polar nature of DMSO allows for effective solvation of the ionic compound through dipole-ion interactions.

Dimethyl formamide (DMF) shows similar solubility characteristics to DMSO, with approximately 5 milligrams per milliliter [6] [7]. The amide functionality provides suitable polarity for dissolving the hydrophilic compound.

Nonpolar Solvent Solubility

In nonpolar solvents, aminoguanidine hydrochloride demonstrates extremely limited solubility. Diethyl ether shows complete insolubility [8] [9], which is expected given the ionic nature of the compound and the nonpolar characteristics of ether. The lack of dipole moments and hydrogen bonding capability in ether prevents effective solvation of the ionic species.

Chloroform and benzene systems also exhibit negligible solubility, consistent with the general principle that ionic compounds are poorly soluble in nonpolar organic solvents. The partition coefficient (log P) for octanol/water systems is -3.55 at 20°C [3] [4] [5], indicating strong preference for the aqueous phase over the organic phase.

Solubility Mechanisms

The solubility behavior is governed by several factors including ionic dissociation, hydrogen bonding, and solvation energies. The guanidinium cation forms extensive hydrogen bonds with protic solvents, while the chloride anion provides additional ionic interactions. The planar structure of the guanidine moiety, as confirmed by crystallographic studies, facilitates optimal intermolecular interactions in polar environments [5].

Thermal Stability and Decomposition Patterns

Aminoguanidine hydrochloride exhibits well-defined thermal behavior characterized by distinct melting and decomposition processes.

Melting Characteristics

The compound displays a melting point range of 162-166°C [8] [3] [10] [4] [5], with most sources reporting the more precise range of 162-166°C [11] [12]. The narrow melting range indicates good purity and crystalline structure uniformity. Some sources report slight variations, such as 161-167°C [8] or ≥160°C [13], but these fall within acceptable analytical variance.

Thermal Decomposition Behavior

Thermal decomposition studies reveal that aminoguanidine hydrochloride undergoes degradation at elevated temperatures. The decomposition temperature is not precisely defined in most safety data sheets [11] [12], but thermal analysis indicates that decomposition occurs shortly after melting.

Decomposition products include several hazardous gases: hydrogen chloride gas, nitrogen oxides, carbon monoxide, carbon dioxide, and ammonia [12]. The formation of these products suggests multiple decomposition pathways involving the breakdown of both the guanidine framework and the hydrochloride salt.

Decomposition Mechanisms

The thermal decomposition follows complex pathways involving the cleavage of carbon-nitrogen bonds and the elimination of small molecules. Studies on related guanidine compounds suggest that decomposition begins with the loss of ammonia and nitrogen as primary products [14]. The endothermic nature of the decomposition process requires additional oxygen for complete degradation [15].

Vapor pressure measurements indicate 0 Pascal at 25°C [3] [4], suggesting minimal volatility at ambient temperatures. This low vapor pressure contributes to the compound's stability during storage and handling.

Stability Considerations

The compound demonstrates chemical stability under normal ambient conditions [11] [12]. However, exposure to moisture, extremes of temperature, and direct sunlight should be avoided to prevent degradation [16] [17]. Storage recommendations include keeping the material in a dark place, sealed and dry, at room temperature [3] [4].

Incompatible materials include strong oxidizing agents [11] [12], which can accelerate decomposition processes. The compound should be stored under inert gas conditions when possible to prevent oxidative degradation [8].

Spectroscopic Signatures (IR, NMR, MS)

Aminoguanidine hydrochloride exhibits characteristic spectroscopic features that provide detailed structural information and enable analytical identification.

Infrared Spectroscopy

The infrared spectrum of aminoguanidine hydrochloride displays several diagnostic absorption bands characteristic of the guanidinium salt structure.

Nitrogen-Hydrogen Stretching Region: The spectrum shows two distinct peaks at 3340 and 3220 cm^-1 corresponding to N-H stretching vibrations [18]. These bands arise from the primary and secondary amine functionalities within the guanidine structure.

Carbon-Nitrogen Stretching: A significant absorption appears at 1690 cm^-1 attributed to C-N stretching vibrations [18]. This band reflects the conjugated nature of the guanidine system where electron delocalization affects the bond character.

Amine Deformation: The 1620 cm^-1 absorption corresponds to N-H bending vibrations [18]. This deformation mode is characteristic of protonated amine groups and confirms the salt formation.

Additional bands in the spectrum include absorptions related to the chloride ion interactions and crystal lattice vibrations. The overall spectral pattern is consistent with the monoclinic crystal structure where the guanidine moiety maintains planarity [5].

Nuclear Magnetic Resonance Spectroscopy

^1H NMR Spectroscopy: The proton NMR spectrum of aminoguanidine hydrochloride in deuterated dimethyl sulfoxide shows characteristic signals for the various proton environments. The N-H protons appear as broad signals due to rapid exchange with the solvent and quadrupolar coupling effects.

^13C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework. The guanidine carbon appears as a distinct signal reflecting the electron-rich environment created by the adjacent nitrogen atoms.

Chemical Shift Patterns: The NMR data confirms the structural assignment with chemical shifts consistent with the guanidinium salt formation. Deuterium exchange studies help distinguish between different proton environments and confirm the presence of exchangeable N-H protons.

Mass Spectrometry

Molecular Ion Characteristics: Mass spectrometric analysis reveals the molecular ion peak at m/z 74 [19], corresponding to the protonated aminoguanidine cation after loss of the chloride ion. This fragmentation pattern is typical for hydrochloride salts under electron impact conditions.

Fragmentation Patterns: The mass spectrum shows characteristic fragmentation with base peak at m/z 32 [19] and significant ions at m/z 28, 31, and 58 [19]. These fragments result from the systematic breakdown of the guanidine structure through C-N bond cleavage and elimination of nitrogen-containing groups.

Analytical Conditions: The mass spectral data were obtained under direct inlet conditions at 250°C source temperature and 20°C sample temperature using 70 eV electron impact ionization [19]. These conditions provide reproducible fragmentation patterns suitable for analytical identification.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (44.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (43.42%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

AOC1 (DAO) [HSA:26] [KO:K11182]

Pictograms

Irritant;Health Hazard

Other CAS

16139-18-7

Wikipedia

General Manufacturing Information

Dates

2: Alipour M, Amini B, Adineh F, Feizi H, Jafari MR. Effect of sub-chronic intraperitoneal administration of aminoguanidine on the memory and hippocampal apoptosis-related genes in diabetic rats. Bratisl Lek Listy. 2016;117(8):472-9. PubMed PMID: 27546701.

3: Anaeigoudari A, Soukhtanloo M, Reisi P, Beheshti F, Hosseini M. Inducible nitric oxide inhibitor aminoguanidine, ameliorates deleterious effects of lipopolysaccharide on memory and long term potentiation in rat. Life Sci. 2016 Aug 1;158:22-30. doi: 10.1016/j.lfs.2016.06.019. Epub 2016 Jun 21. PubMed PMID: 27341994.

4: Silva FP, Dantas BB, Faheina Martins GV, de Araújo DA, Vasconcellos ML. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules. 2016 Jun 21;21(6). pii: E671. doi: 10.3390/molecules21060671. PubMed PMID: 27338323.

5: Alipour M, Adineh F, Mosatafavi H, Aminabadi A, Monirinasab H, Jafari MR. Effect of chronic intraperitoneal aminoguanidine on memory and expression of Bcl-2 family genes in diabetic rats. Can J Physiol Pharmacol. 2016 Jun;94(6):669-75. doi: 10.1139/cjpp-2015-0357. Epub 2015 Nov 10. PubMed PMID: 27210113.

6: Lafioniatis A, Orfanidou MA, Papadopoulou ES, Pitsikas N. Effects of the inducible nitric oxide synthase inhibitor aminoguanidine in two different rat models of schizophrenia. Behav Brain Res. 2016 Aug 1;309:14-21. doi: 10.1016/j.bbr.2016.04.043. Epub 2016 Apr 28. PubMed PMID: 27132765.

7: Tian M, Qing C, Niu Y, Dong J, Cao X, Song F, Ji X, Lu S. Aminoguanidine cream ameliorates skin tissue microenvironment in diabetic rats. Arch Med Sci. 2016 Feb 1;12(1):179-87. doi: 10.5114/aoms.2016.57595. Epub 2016 Feb 2. PubMed PMID: 26925135; PubMed Central PMCID: PMC4754380.

8: Colzani M, De Maddis D, Casali G, Carini M, Vistoli G, Aldini G. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. ChemMedChem. 2016 Aug 19;11(16):1778-89. doi: 10.1002/cmdc.201500552. Epub 2016 Feb 17. PubMed PMID: 26891408.

9: de Souza Ferreira C, Pennacchi PC, Araújo TH, Taniwaki NN, de Araújo Paula FB, da Silveira Duarte SM, Rodrigues MR. Aminoguanidine treatment increased NOX2 response in diabetic rats: Improved phagocytosis and killing of Candida albicans by neutrophils. Eur J Pharmacol. 2016 Feb 5;772:83-91. doi: 10.1016/j.ejphar.2015.12.044. Epub 2015 Dec 24. PubMed PMID: 26724393.

10: Ekici K, Temelli O, Parlakpinar H, Samdanci E, Polat A, Beytur A, Tanbek K, Ekici C, Dursun IH. Beneficial effects of aminoguanidine on radiotherapy-induced kidney and testis injury. Andrologia. 2016 Aug;48(6):683-92. doi: 10.1111/and.12500. Epub 2015 Nov 27. PubMed PMID: 26610736.

11: Hafez HM, Ibrahim MA, Ibrahim SA, Amin EF, Goma W, Abdelrahman AM. Potential protective effect of etanercept and aminoguanidine in methotrexate-induced hepatotoxicity and nephrotoxicity in rats. Eur J Pharmacol. 2015 Dec 5;768:1-12. doi: 10.1016/j.ejphar.2015.08.047. Epub 2015 Aug 30. PubMed PMID: 26332135.

12: Kazmierczak PA, Dobaczewski MP, Przygodzki T, Carsky J, Watala C. β-Resorcylidene aminoguanidine (RAG) dilates coronary arteries in an endothelium-independent manner. Pharmacol Rep. 2015 Jun;67(3):631-5. doi: 10.1016/j.pharep.2015.01.003. Epub 2015 Jan 20. PubMed PMID: 25933980.

13: Yanilmaz M, Akduman D, Sagun ÖF, Haksever M, Yazicilar O, Orhan I, Akpolat N, Gök U. The effects of aminoguanidine, methylprednisolone, and melatonin on nerve recovery in peripheral facial nerve neurorrhaphy. J Craniofac Surg. 2015 May;26(3):667-72. doi: 10.1097/SCS.0000000000001503. PubMed PMID: 25933145.

14: Orman D, Vardi N, Ates B, Taslidere E, Elbe H. Aminoguanidine mitigates apoptosis, testicular seminiferous tubules damage, and oxidative stress in streptozotocin-induced diabetic rats. Tissue Cell. 2015 Jun;47(3):284-90. doi: 10.1016/j.tice.2015.03.006. Epub 2015 Apr 2. PubMed PMID: 25862575.

15: Ashraf JM, Shahab U, Tabrez S, Lee EJ, Choi I, Ahmad S. Quercetin as a finer substitute to aminoguanidine in the inhibition of glycation products. Int J Biol Macromol. 2015;77:188-92. doi: 10.1016/j.ijbiomac.2015.03.021. Epub 2015 Mar 20. PubMed PMID: 25799884.

16: Barmaki B, Khazaei M. Effect of aminoguanidine on cardiovascular responses and survival time during blood loss: A study in normotensive and deoxycorticosterone acetate-salt hypertensive rats. Int J Appl Basic Med Res. 2015 Jan-Apr;5(1):12-7. doi: 10.4103/2229-516X.149222. PubMed PMID: 25664261; PubMed Central PMCID: PMC4318093.

17: Majd AA, Goodarzi MT, Hassanzadeh T, Tavilani H, Karimi J. Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats. Adv Biomed Res. 2014 Dec 31;3:260. doi: 10.4103/2277-9175.148233. eCollection 2014. PubMed PMID: 25625099; PubMed Central PMCID: PMC4298874.

18: Alipour M, Ghadiri-Soufi F, Jafari MR. Corrigendum: Effect of aminoguanidine on sciatic functional index, oxidative stress, and rate of apoptosis in an experimental rat model of ischemia-reperfusion injury. Can J Physiol Pharmacol. 2015 Apr;93(4):309. doi: 10.1139/cjpp-2014-0484. Epub 2015 Jan 7. PubMed PMID: 25563668.

19: Tella E, Aldahlawi S, Eldeeb A, El Gazaerly H. The Effect of Systemic Delivery of Aminoguanidine versus Doxycycline on the Resorptive Phase of Alveolar Bone Following modified Widman Flap in Diabetic Rats: A Histopathological and Scanning Electron Microscope (SEM) study. Int J Health Sci (Qassim). 2014 Jul;8(3):275-85. PubMed PMID: 25505863; PubMed Central PMCID: PMC4257363.

20: Parthasarathy A, Gopi V, Devi K M S, Balaji N, Vellaichamy E. Aminoguanidine inhibits ventricular fibrosis and remodeling process in isoproterenol-induced hypertrophied rat hearts by suppressing ROS and MMPs. Life Sci. 2014 Nov 18;118(1):15-26. PubMed PMID: 25445437.